REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[NH:4][C:5](=O)[C:6]2[NH:7][CH:8]=[N:9][C:10]=2[N:11]=1.O=S(Cl)[Cl:17].CN(C=O)C>C(Cl)(Cl)Cl>[Cl:17][C:5]1[N:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[N:11]=[C:10]2[C:6]=1[NH:7][CH:8]=[N:9]2
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C=1NC(C=2NC=NC2N1)=O)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2×300 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×1.2 L of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether and chloroform extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |